The Elusive Crystal Structure of Orelabrutinib Bound to BTK: A Technical Overview and Methodological Guide
The Elusive Crystal Structure of Orelabrutinib Bound to BTK: A Technical Overview and Methodological Guide
Despite extensive investigation, the specific crystal structure of Orelabrutinib covalently bound to Bruton's tyrosine kinase (BTK) is not publicly available in protein structure databases or scientific literature to date. This guide, therefore, provides a comprehensive overview of the known interactions between Orelabrutinib and BTK, drawing upon existing data for Orelabrutinib and analogous BTK inhibitor co-crystal structures. Furthermore, it offers a detailed guide to the experimental protocols required to determine such a crystal structure, catering to researchers, scientists, and drug development professionals.
Orelabrutinib is a potent and highly selective second-generation BTK inhibitor that has demonstrated significant efficacy in the treatment of B-cell malignancies.[1][2][3] Its mechanism of action involves the formation of an irreversible covalent bond with a specific cysteine residue (Cys481) within the active site of BTK.[1] This covalent modification effectively blocks the kinase activity of BTK, thereby inhibiting the B-cell receptor (BCR) signaling pathway that is crucial for the proliferation and survival of malignant B-cells.[1][4]
Quantitative Profile of Orelabrutinib
While the precise three-dimensional arrangement of Orelabrutinib within the BTK active site remains to be publicly elucidated, its biochemical and clinical activity has been well-characterized.
| Parameter | Value | Reference |
| IC50 (BTK enzymatic activity) | 1.6 nM | [5] |
| Binding type | Covalent, irreversible | [1][5] |
| Target residue | Cysteine-481 (C481) | [1] |
| Clinical Efficacy (Relapsed/Refractory MCL) | ||
| Overall Response Rate (ORR) | 81.1% | [6] |
| Complete Response (CR) | 27.4% | [6] |
| Clinical Efficacy (Relapsing-Remitting MS) | ||
| Reduction in new brain lesions (80mg QD at 24 weeks) | 92.3% | [7][8] |
The BTK Signaling Pathway and Orelabrutinib's Point of Intervention
The B-cell receptor signaling cascade is a critical pathway for B-cell development, activation, and survival.[1][9] Bruton's tyrosine kinase is a key node in this pathway. The following diagram illustrates the BTK signaling pathway and highlights the inhibitory action of Orelabrutinib.
Caption: BTK signaling pathway and the inhibitory action of Orelabrutinib.
Experimental Protocols for Determining the Co-Crystal Structure of Orelabrutinib and BTK
The determination of the three-dimensional structure of a protein-ligand complex, such as Orelabrutinib bound to BTK, is a multi-step process that relies heavily on protein biochemistry and X-ray crystallography. Below are detailed methodologies for the key experiments involved.
Protein Expression and Purification
Objective: To produce a large quantity of pure, homogenous, and stable BTK protein.
Methodology:
-
Gene Cloning: The gene encoding the human BTK kinase domain (residues ~383-659) is cloned into an appropriate expression vector (e.g., pET vector for E. coli expression or a baculovirus vector for insect cell expression). An affinity tag (e.g., a polyhistidine-tag) is often included to facilitate purification.
-
Protein Expression: The expression vector is transformed into a suitable host (e.g., E. coli BL21(DE3) or Sf9 insect cells). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration, and duration).
-
Cell Lysis: The cells are harvested and lysed to release the protein.
-
Affinity Chromatography: The lysate is clarified by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted.
-
Further Purification: The eluted protein is further purified using additional chromatography steps, such as ion-exchange and size-exclusion chromatography, to achieve high purity (>95%).
-
Quality Control: The purity and homogeneity of the protein are assessed by SDS-PAGE and mass spectrometry.
Crystallization
Objective: To grow well-ordered, single crystals of the BTK-Orelabrutinib complex suitable for X-ray diffraction.
Methodology:
-
Complex Formation: The purified BTK protein is incubated with a molar excess of Orelabrutinib to ensure complete covalent modification of Cys481. The formation of the complex can be verified by mass spectrometry.
-
Crystallization Screening: The BTK-Orelabrutinib complex is concentrated to a suitable concentration (typically 5-15 mg/mL). High-throughput screening is performed using commercially available crystallization screens that cover a wide range of precipitants, salts, and pH values.[10] The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[11]
-
Crystal Optimization: Initial crystal "hits" are optimized by systematically varying the concentrations of the protein, precipitant, and additives, as well as temperature and pH, to improve crystal size and quality.[12]
X-ray Diffraction Data Collection and Processing
Objective: To obtain a high-resolution diffraction pattern from the crystal and process it to yield a set of structure factors.
Methodology:
-
Crystal Mounting and Cryo-protection: A single, well-formed crystal is carefully mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is typically added to the crystal before freezing.
-
X-ray Diffraction: The frozen crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. As the crystal is rotated in the beam, a series of diffraction images are collected on a detector.[13][14]
-
Data Processing: The collected diffraction images are processed using specialized software. This involves:
-
Indexing: Determining the unit cell parameters and crystal lattice symmetry.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Placing all the measured intensities on a common scale and merging symmetry-related reflections to produce a final dataset of unique reflections with their corresponding intensities and error estimates.[15]
-
Structure Determination and Refinement
Objective: To solve the phase problem and build an atomic model of the BTK-Orelabrutinib complex that fits the experimental data.
Methodology:
-
Phase Determination: The "phase problem" is solved using methods such as molecular replacement, using the structure of a homologous protein as a search model.
-
Model Building: An initial electron density map is calculated, and an atomic model of the protein and the covalently bound Orelabrutinib is built into the density using molecular graphics software.
-
Refinement: The atomic model is refined against the experimental diffraction data to improve its agreement with the observed structure factors. This is an iterative process of manual model adjustments and computational refinement until the model converges to a final, validated structure.
General Experimental Workflow for Protein Crystallography
The following diagram provides a high-level overview of the experimental workflow for determining a protein crystal structure.
Caption: General experimental workflow for protein X-ray crystallography.
References
- 1. What is the mechanism of Orelabrutinib? [synapse.patsnap.com]
- 2. What is Orelabrutinib used for? [synapse.patsnap.com]
- 3. Evaluating orelabrutinib as a novel treatment option for relapsed/refractory chronic lymphocytic leukemia in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Orelabrutinib for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. InnoCare's Orelabrutinib Shows Over 90% Reduction in MS Brain Lesions in Phase II Trial [trial.medpath.com]
- 8. businesswire.com [businesswire.com]
- 9. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Cristallographie Rayon-X | Anton Paar Wiki [wiki.anton-paar.com]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. portlandpress.com [portlandpress.com]
